molecular formula C6H11N B14725424 (2R,5R)-2,5-dimethyl-2,5-dihydro-1H-pyrrole

(2R,5R)-2,5-dimethyl-2,5-dihydro-1H-pyrrole

Cat. No.: B14725424
M. Wt: 97.16 g/mol
InChI Key: TXQDHQBSNAJSHQ-PHDIDXHHSA-N
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Description

(2R,5R)-2,5-dimethyl-2,5-dihydro-1H-pyrrole is a chiral compound with a unique structure that includes a pyrrole ring substituted with two methyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-2,5-dimethyl-2,5-dihydro-1H-pyrrole typically involves the cyclization of suitable precursors under specific conditions. One common method is the reduction of 2,5-dimethylpyrrole-2,5-dicarboxylate using a reducing agent such as lithium aluminum hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalytic hydrogenation is often employed, where the precursor is hydrogenated in the presence of a suitable catalyst, such as palladium on carbon, under controlled pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-2,5-dimethyl-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield fully saturated pyrrolidine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Pyrrole-2,5-dicarboxylic acid derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

(2R,5R)-2,5-dimethyl-2,5-dihydro-1H-pyrrole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and catalysts.

Mechanism of Action

The mechanism of action of (2R,5R)-2,5-dimethyl-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R,5R)-2,5-dimethylcyclohexanone: A structurally similar compound with a cyclohexanone ring instead of a pyrrole ring.

    (2R,5R)-(+)-5-vinyl-2-quinuclidinemethanol: Another chiral compound with different functional groups and applications.

Uniqueness

(2R,5R)-2,5-dimethyl-2,5-dihydro-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceutical applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

(2R,5R)-2,5-dimethyl-2,5-dihydro-1H-pyrrole

InChI

InChI=1S/C6H11N/c1-5-3-4-6(2)7-5/h3-7H,1-2H3/t5-,6-/m1/s1

InChI Key

TXQDHQBSNAJSHQ-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1C=C[C@H](N1)C

Canonical SMILES

CC1C=CC(N1)C

Origin of Product

United States

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